molecular formula C13H20ClN3O B140501 N-Chloroprocainamide CAS No. 132103-63-0

N-Chloroprocainamide

Cat. No. B140501
M. Wt: 269.77 g/mol
InChI Key: AVDOMYZVHKEEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Chloroprocainamide, also known as NCPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is an organic compound that belongs to the class of amides and contains a chlorine atom. NCPA is commonly used as a reagent in various chemical reactions and as a tool to study the biochemical and physiological effects of different compounds.

Mechanism Of Action

The mechanism of action of N-Chloroprocainamide is not well understood, but it is believed to act as a nucleophile and react with electrophilic compounds. This reaction results in the formation of a chlorinated compound, which can then react with other compounds to form a variety of products. The exact mechanism of action of N-Chloroprocainamide is still under investigation.

Biochemical And Physiological Effects

N-Chloroprocainamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Chloroprocainamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Chloroprocainamide in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized in a laboratory setting. However, N-Chloroprocainamide is also highly reactive and can be difficult to handle. It can also be hazardous if not handled properly, making safety precautions essential when working with this compound.

Future Directions

There are several future directions for the use of N-Chloroprocainamide in scientific research. One potential area of interest is the development of new drugs that utilize the unique properties of N-Chloroprocainamide. Another potential area of interest is the study of the mechanism of action of N-Chloroprocainamide and its effects on biological systems. As research in this area continues, it is likely that new applications for N-Chloroprocainamide will be discovered.

Synthesis Methods

The synthesis of N-Chloroprocainamide is a multistep process that involves the reaction of procainamide with sodium hypochlorite. The reaction takes place in the presence of an acid catalyst, typically hydrochloric acid, and results in the formation of N-Chloroprocainamide. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-Chloroprocainamide has been extensively used in scientific research as a reagent and as a tool to study the biochemical and physiological effects of different compounds. It is commonly used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. N-Chloroprocainamide has also been used in the study of the mechanism of action of different compounds and their effects on biological systems.

properties

CAS RN

132103-63-0

Product Name

N-Chloroprocainamide

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

IUPAC Name

4-(chloroamino)-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18)

InChI Key

AVDOMYZVHKEEQA-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl

Other CAS RN

132103-63-0

synonyms

N-chloroprocainamide

Origin of Product

United States

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